2,5-difluoro-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
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Description
2,5-difluoro-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H16F2N2O3S2 and its molecular weight is 434.48. The purity is usually 95%.
BenchChem offers high-quality 2,5-difluoro-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-difluoro-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Thiophene derivatives have captured the interest of scientists due to their potential as biologically active compounds. In the context of drug development, this compound holds promise. Let’s explore some specific applications:
- Anticancer Properties : Thiophene-based molecules exhibit anticancer activity. Researchers have investigated their potential as chemotherapeutic agents, targeting specific cancer pathways .
- Anti-Inflammatory Effects : The compound’s anti-inflammatory properties make it relevant for developing drugs that combat inflammatory diseases .
- Antimicrobial Activity : Thiophene derivatives, including our compound of interest, have demonstrated antimicrobial effects. They could serve as leads for novel antibiotics or antifungal agents .
Corrosion Inhibition
Thiophene derivatives, including our compound, find applications as corrosion inhibitors. Industries rely on these compounds to protect metal surfaces from degradation in aggressive environments .
Chemical Synthesis
The synthesis of thiophene derivatives involves various methods, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg reactions. These synthetic routes allow access to diverse thiophene-based compounds .
Interaction Studies
While not directly related to applications, understanding the compound’s interactions is crucial:
properties
IUPAC Name |
2,5-difluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O3S2/c21-14-5-7-16(22)19(12-14)29(26,27)23-15-6-8-17-13(11-15)3-1-9-24(17)20(25)18-4-2-10-28-18/h2,4-8,10-12,23H,1,3,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEOAEOVNVTQJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F)N(C1)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-difluoro-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide |
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